molecular formula C14H10F3N5 B2543159 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine CAS No. 2085690-67-9

2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine

Cat. No.: B2543159
CAS No.: 2085690-67-9
M. Wt: 305.264
InChI Key: HZNRLTVANHGBEN-NSHDSACASA-N
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Description

2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a chemical compound that blends the aromatic complexity of a pyridine ring with the reactive nature of a tetrazole moiety. This structure creates a versatile compound often used in advanced chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine typically starts with the preparation of key intermediates. One common route involves the reaction of a substituted pyridine with a phenyl-substituted tetrazole under catalytic conditions. Typically, a palladium-catalyzed coupling reaction, such as Suzuki or Stille coupling, is employed.

Reaction Conditions:

  • Solvents: Toluene or dimethylformamide (DMF)

  • Catalysts: Palladium acetate or palladium(II) chloride

  • Temperature: 80-110°C

  • Duration: 6-12 hours

Industrial Production Methods

In industrial settings, this compound can be prepared in bulk using continuous flow reactors to ensure consistency and scalability. High-throughput synthesis can optimize reaction times and yields, often utilizing automated systems to handle reagents and monitor reactions.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: Forms oxidized derivatives under the influence of oxidizing agents like permanganate or chromium trioxide.

  • Reduction: Can be reduced using hydrogenation methods with palladium on carbon as a catalyst.

  • Substitution: Nucleophilic substitution reactions are common, especially in the presence of base catalysts.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, dichromate

  • Reduction: Hydrogen gas, palladium/carbon catalyst

  • Substitution: Sodium hydride, potassium carbonate

Major Products

  • Oxidation: Oxidized aromatic ketones or quinones

  • Reduction: Reduced aromatic amines or hydrocarbons

  • Substitution: Various functionalized derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, it serves as a precursor for synthesizing complex molecules and is a building block for supramolecular structures.

Biology

In biological research, it is utilized for the study of enzyme inhibition and receptor binding due to its ability to interact with biomolecules.

Medicine

The compound is explored for its potential pharmaceutical applications, including anti-inflammatory and anti-cancer properties.

Industry

Industrially, it is used in the manufacture of advanced materials and specialty chemicals, particularly where precise functionalization is needed.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity in cellular signaling pathways. The trifluoromethyl and tetrazole groups are key to its high binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylpyridine

  • 3-(trifluoromethyl)phenylpyridine

  • (1H-1,2,3,4-tetrazol-5-yl)methylpyridine

Uniqueness

The distinct combination of the tetrazole and trifluoromethyl groups sets this compound apart, giving it unique chemical properties and enhanced biological activity. This combination is less common and offers greater versatility in research and industrial applications.

Through its sophisticated structure and broad applicability, 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine stands out as a pivotal compound in modern science and industry.

Properties

IUPAC Name

2-[(S)-phenyl(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5/c15-14(16,17)10-7-4-8-18-12(10)11(13-19-21-22-20-13)9-5-2-1-3-6-9/h1-8,11H,(H,19,20,21,22)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNRLTVANHGBEN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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